Product packaging for 2-Ethyl-2-pentenal(Cat. No.:CAS No. 3491-57-4)

2-Ethyl-2-pentenal

Cat. No.: B3382660
CAS No.: 3491-57-4
M. Wt: 112.17 g/mol
InChI Key: STWQWFMLBVYZTH-UHFFFAOYSA-N
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Description

2-Ethyl-2-pentenal (CAS 3491-57-4) is an organic compound with the molecular formula C7H12O . This aldehyde is characterized by a complex odor profile, often described with fruity, green, and pungent notes, making it a compound of interest in research related to flavors and fragrances . Its structure, featuring both an alkene and an aldehyde functional group, makes it a versatile intermediate in organic synthesis, as seen in early-stage synthetic routes for complex molecules . Researchers value this compound for its role in exploring chemical reactions such as Michael additions and other transformations relevant to pharmaceutical and fine chemical development . It is essential for researchers to handle this material with appropriate safety precautions in a controlled laboratory setting. This product is intended for research and development purposes only and is not intended for human consumption, diagnostic, or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O B3382660 2-Ethyl-2-pentenal CAS No. 3491-57-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylpent-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-3-5-7(4-2)6-8/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWQWFMLBVYZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C(CC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337540
Record name 2-Ethyl-2-pentenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3491-57-4
Record name 2-Ethyl-2-pentenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Chemical Reactivity and Mechanistic Investigations of 2 Ethyl 2 Pentenal

Reductive Transformations of this compound

Reductive transformations of this compound offer pathways to saturated aldehydes or unsaturated alcohols by selectively reducing either the C=C double bond or the carbonyl group, respectively.

Selective Hydrogenation of the Carbon-Carbon Double Bond

Selective hydrogenation of the carbon-carbon double bond in α,β-unsaturated aldehydes, while preserving the carbonyl group, yields saturated aldehydes. This transformation is typically achieved using heterogeneous catalysts, such as supported transition metals (e.g., palladium, platinum, nickel), under controlled hydrogen pressure and temperature. The selectivity of these catalysts is crucial to avoid over-reduction of the aldehyde to an alcohol. While specific studies on the selective hydrogenation of this compound's C=C bond are not detailed in the provided snippets, the general principles apply to α,β-unsaturated aldehydes, aiming for the formation of 2-ethylpentanal.

Selective Hydrogenation of the Carbonyl Group to Unsaturated Alcohols

Conversely, selective hydrogenation of the carbonyl group in α,β-unsaturated aldehydes leads to the formation of allylic alcohols, retaining the C=C double bond. This requires catalysts that are selective for carbonyl reduction over alkene reduction. For instance, certain metal catalysts or specific catalytic systems can achieve this transformation. The synthesis of allylic alcohols from α,β-unsaturated aldehydes is a well-established route in organic synthesis. For this compound, this would yield 2-ethyl-2-penten-1-ol.

Hydrodeoxygenation Processes and Mechanism on Supported Catalysts

Hydrodeoxygenation (HDO) is a process that removes oxygen atoms from organic molecules, typically by reaction with hydrogen gas in the presence of a catalyst. For aldehydes, HDO can involve initial reduction to an alcohol followed by deoxygenation of the hydroxyl group, or direct deoxygenation pathways. Supported catalysts, often based on noble metals (e.g., Pd, Pt, Ru) or base metals (e.g., Ni, Co) on supports like alumina, silica, or carbon, are commonly employed acs.org. The mechanism of HDO on supported catalysts is complex and can involve various surface intermediates, depending on the catalyst, support, and reaction conditions. For unsaturated aldehydes, the presence of the double bond adds another layer of complexity, as it can also be hydrogenated during the HDO process. Studies on the hydrodeoxygenation of similar oxygenates on supported catalysts explore pathways involving adsorption onto the metal surface, hydrogenolysis of C-O bonds, and subsequent desorption of hydrocarbon products. Understanding the specific mechanisms on different supported catalysts is key to controlling selectivity and efficiency in HDO processes.

Rational Design of Heterogeneous Catalytic Systems for Chemoselective Reductions

The selective hydrogenation of α,β-unsaturated aldehydes, such as this compound, to their corresponding unsaturated alcohols is a critical process in the fine chemical industry, yielding intermediates for pharmaceuticals, perfumes, and flavorings researchgate.netacs.orgosti.govacs.orgnih.gov. Heterogeneous catalysts play a pivotal role in achieving this chemoselectivity. Traditional monometallic catalysts (e.g., Pt, Pd, Ni) often preferentially hydrogenate the C=C bond over the C=O bond, leading to undesired saturated aldehydes researchgate.net. To overcome this, strategies focus on promoting the adsorption of the unsaturated aldehyde via its C=O bond and ensuring facile desorption of the desired unsaturated alcohol to prevent overhydrogenation acs.orgosti.govnih.gov.

Research into supported silver catalysts has shown remarkable selectivity for hydrogenating α,β-unsaturated aldehydes to unsaturated alcohols researchgate.net. Density functional theory calculations suggest that specific surface modifications, such as the presence of subsurface oxygen centers on silver surfaces (Osub/Ag(111)), can significantly enhance selectivity towards unsaturated alcohols compared to clean silver surfaces researchgate.net. Bimetallic and dilute alloy catalysts have also emerged as promising avenues, as they can modify the electronic properties of the metal surface and create electrophilic sites, thereby favoring C=O bond adsorption and subsequent selective reduction acs.orgosti.govnih.gov. For instance, studies on intermetallic compounds aim to enhance selectivity by modifying intrinsic catalyst properties or through interactions with other species acs.org. Biocatalytic approaches using whole-cell catalysts overexpressing specific enzymes are also being developed for the selective reduction of α,β-unsaturated aldehydes, aiming for high conversion and selectivity towards desired products like Guerbet alcohols researchgate.netacs.org.

Photochemical Reactivity and Degradation Pathways of this compound

This compound, like other α,β-unsaturated aldehydes, possesses a carbonyl chromophore that absorbs near-UV radiation, initiating photochemical reactions copernicus.orgchemrxiv.orgcopernicus.orgnih.gov. These reactions can lead to its degradation and transformation in various environments, particularly in the atmosphere. The photochemical behavior is complex, involving excited states and potentially ground-state reactions copernicus.orgchemrxiv.orgcopernicus.org.

Photoisomerization Processes under Atmospheric Conditions

Under atmospheric conditions, α,β-unsaturated aldehydes can undergo photoisomerization. For enals, a specific ground-state tautomerization mechanism involving a researchgate.netcopernicus.org-hydrogen shift of the formyl hydrogen to the β-carbon can lead to the formation of ketenes copernicus.orgchemrxiv.orgcopernicus.org. These processes are energetically accessible and can be significant, especially when excited-state reactions are less favored copernicus.orgchemrxiv.org. The absorption spectra of α,β-unsaturated carbonyls extend to low energies, indicating potential for significant photochemical activity in the troposphere copernicus.org.

Norrish Type I and Type II Photolytic Mechanisms

The photochemistry of unsaturated aldehydes is expected to follow pathways similar to those observed in saturated carbonyl compounds, namely Norrish Type I and Type II reactions copernicus.orgnih.govresearchgate.netslideshare.net.

Norrish Type I: This mechanism involves the cleavage of the bond adjacent to the carbonyl group (α-cleavage), generating an acyl radical and an alkyl radical nih.govslideshare.net. For this compound, this would involve breaking the bond between the carbonyl carbon and the α-carbon.

Norrish Type II: This mechanism involves intramolecular hydrogen abstraction from a γ-position by the excited carbonyl group copernicus.orgresearchgate.netslideshare.net. For this compound, this would involve abstraction of a hydrogen atom from the ethyl group's γ-carbon.

While excited-state reactions are common, studies suggest that for α,β-unsaturated carbonyls, excited-state α-bond cleavage reactions might be inaccessible at tropospheric energies, making ground-state photoisomerization a dominant photochemical fate chemrxiv.org.

Formation and Subsequent Chemistry of Ketene-Enol Intermediates

Photolysis of α,β-unsaturated aldehydes can lead to the formation of ketene-enol intermediates copernicus.orgchemrxiv.orgcopernicus.orgresearchgate.netwhiterose.ac.ukresearchgate.netresearchgate.net. These intermediates are often proposed to arise from ground-state tautomerization mechanisms, such as the enal-ketene tautomerization involving a researchgate.netcopernicus.org-hydrogen shift copernicus.orgchemrxiv.orgcopernicus.org. For example, in the photolysis of 2-butenedial, a ketene-enol intermediate was observed, which then underwent further reactions researchgate.netwhiterose.ac.ukresearchgate.netresearchgate.net. These intermediates are highly reactive and can undergo subsequent chemistry, such as ring closure to form furanones, or further unimolecular rearrangements leading to products like maleic anhydride (B1165640) researchgate.netwhiterose.ac.ukresearchgate.netresearchgate.net. A minor channel can also lead to the direct formation of carbon monoxide (CO) whiterose.ac.ukresearchgate.netresearchgate.net.

Polymerization and Oligomerization Studies Involving this compound Monomers

While this compound is primarily known for its use as a flavoring agent lookchem.com, unsaturated aldehydes can participate in polymerization and oligomerization reactions under specific conditions. Anionic oligomerization of α,β-unsaturated aldehyde aziridinylhydrazones has been studied using allylmagnesium initiators thieme-connect.com. Furthermore, research into the production of mixed aldol (B89426) products, which include α,β-unsaturated aldehydes like this compound, often involves aldol condensation reactions lookchem.comgoogle.comnsf.govgoogle.comlibretexts.org. These reactions can lead to the formation of larger molecules, effectively acting as oligomerization processes. For instance, the reaction of propanal with formaldehyde (B43269) in the presence of alkali can yield this compound via an aldol condensation followed by dehydration lookchem.comlibretexts.orgaskfilo.com.

Advanced Enol and Enolate Chemistry in Organic Synthesis

This compound, as an α,β-unsaturated aldehyde, can participate in various advanced organic synthesis reactions leveraging its enol and enolate chemistry. The enolate of this compound can be generated by abstracting an α-hydrogen in the presence of a base askfilo.com. This enolate can then act as a nucleophile, for example, attacking an electrophilic carbonyl carbon in aldol condensation reactions lookchem.comgoogle.comnsf.govgoogle.comlibretexts.orgaskfilo.com. The conjugated system also makes it susceptible to conjugate addition reactions (Michael additions) where nucleophiles attack the β-carbon.

Recent advancements in asymmetric catalysis have enabled highly selective conjugate cyanation of enals. This involves the synergistic action of chiral organocatalysts and photoredox catalysts, promoting single-electron reduction of the enal to generate a chiral radical intermediate. This radical then reacts with an electrophilic cyanide source, achieving excellent 1,4-chemoselectivity and good stereocontrol researchgate.net. Furthermore, enantioselective organocatalytic transfer hydrogenation of α,β-unsaturated aldehydes using Hantzsch esters as hydride donors has been developed, allowing for the stereoselective reduction of the C=C bond princeton.edu.

Environmental Chemistry and Atmospheric Fate of 2 Ethyl 2 Pentenal

Atmospheric Degradation Kinetics with Key Tropospheric Oxidants

The atmospheric fate of 2-Ethyl-2-pentenal is primarily governed by its reactions with major tropospheric oxidants: hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃•). The rate at which it reacts with these species determines its atmospheric lifetime and the subsequent formation of various oxidation products.

Reactivity with Ozone (O₃), Hydroxyl Radicals (•OH), and Nitrate Radicals (NO₃•)

The presence of the carbon-carbon double bond in this compound makes it highly susceptible to electrophilic attack by these oxidants. Studies on similar unsaturated aldehydes provide insight into the expected reactivity of this compound.

Hydroxyl Radicals (•OH): Reactions with •OH radicals are a significant daytime removal pathway for most VOCs. For unsaturated aldehydes like trans-2-pentenal (B73810) (a related compound), the reaction with •OH radicals has been studied, with reported rate constants in the order of 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ mdpi.comresearchgate.netacs.org. These reactions typically involve addition to the double bond or hydrogen atom abstraction.

Ozone (O₃): Ozonolysis, the reaction with ozone, is a crucial atmospheric degradation pathway for alkenes and unsaturated compounds, particularly during the day and night. For trans-2-pentenal, the rate coefficient for its reaction with ozone at 298 K was reported to be approximately 1.59 × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ mdpi.comresearchgate.net. Studies on other unsaturated aldehydes, such as 2-methyl-2-pentenal, also show significant reactivity with ozone, with rate coefficients around 0.71 × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ conicet.gov.ar.

Nitrate Radicals (NO₃•): Nitrate radicals are important oxidants during nighttime. Unsaturated aldehydes generally react readily with NO₃• radicals. For example, trans-cinnamaldehyde, a more complex unsaturated aldehyde, shows a rate constant with NO₃• of 1.9 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ researchgate.net. While specific data for this compound is less prevalent, its unsaturated structure suggests a significant reactivity with NO₃•.

Determination of Atmospheric Lifetimes and Environmental Persistence

The atmospheric lifetime of this compound is determined by its reaction rates with the dominant atmospheric oxidants and their typical concentrations. Using the rate constants and typical atmospheric concentrations of these oxidants, approximate lifetimes can be estimated.

For example, using a typical hydroxyl radical concentration of 1 x 10⁶ molecule cm⁻³ and a rate constant of 2 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ (representative of similar unsaturated aldehydes) mdpi.comresearchgate.netacs.org, the atmospheric lifetime due to •OH would be on the order of hours.

The reaction with ozone, with a rate constant of approximately 1.5 x 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ mdpi.comresearchgate.net and a typical ozone concentration of 5 x 10¹² molecule cm⁻³, would result in an atmospheric lifetime of several days.

The nitrate radical reaction, with a rate constant potentially in the order of 10⁻¹⁴ to 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ researchgate.netresearchgate.net and typical nighttime concentrations of 10⁸ molecule cm⁻³, would also contribute to its removal, likely on the scale of hours to days.

Based on these estimations, this compound is expected to have a relatively short atmospheric lifetime, on the order of hours to days, primarily dictated by its reactions with •OH and O₃. This suggests it is not highly persistent in the atmosphere.

Mechanisms of Secondary Organic Aerosol (SOA) Formation from this compound Ozonolysis

The ozonolysis of unsaturated aldehydes, including this compound, can lead to the formation of secondary organic aerosols (SOA). SOA are fine particulate matter formed from the oxidation of VOCs in the atmosphere. The ozonolysis of trans-2-pentenal, a structurally similar compound, has been shown to produce SOA with mass yields of approximately 1.5% mdpi.com.

The ozonolysis mechanism typically involves the formation of a primary ozonide, which then decomposes into carbonyl compounds, carboxylic acids, and other oxygenated species. For trans-2-pentenal ozonolysis, primary products identified include glyoxal (B1671930) and propanal mdpi.com. The formation of these and other oxygenated products, which may have lower volatility, can lead to their partitioning into the aerosol phase, thus contributing to SOA formation. The specific fragmentation pathways and the volatility of the resulting products determine the efficiency of SOA formation.

Contribution to Biogenic Volatile Organic Compound (BVOC) Emissions and Cycles

Unsaturated aldehydes are often classified as biogenic volatile organic compounds (BVOCs) as they can be emitted by vegetation, particularly in response to stress mdpi.comnih.gov. While this compound itself may not be as widely studied as some primary BVOCs like isoprene (B109036) or monoterpenes, it belongs to a class of compounds that are significant contributors to atmospheric chemistry. Biogenic emissions of VOCs are a major source of reactive species in the troposphere, influencing the formation of tropospheric ozone and SOA mdpi.comconicet.gov.arcopernicus.orgcopernicus.org.

The presence of the aldehyde functionality and the double bond makes these compounds reactive and capable of participating in atmospheric cycles that affect air quality and climate. Their contribution to BVOC emissions means they are part of the natural cycle of atmospheric carbon compounds, but their reactivity can also lead to the formation of secondary pollutants.

Theoretical and Computational Studies on 2 Ethyl 2 Pentenal Reactivity and Structure

Application of Quantum Chemical Methods (e.g., DFT, Ab Initio)

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are indispensable tools for dissecting the electronic structure and energetic landscape of chemical reactions involving 2-Ethyl-2-pentenal. These methods allow for the precise calculation of molecular geometries, vibrational frequencies, and electronic properties, which are fundamental to understanding reactivity.

Quantum chemical calculations, particularly DFT, have been employed to map out potential reaction pathways for compounds like trans-2-pentenal (B73810), a structurally related α,β-unsaturated aldehyde, in reactions such as ozonolysis mdpi.com. These studies typically involve locating and characterizing transition states, which represent the highest energy point along a reaction coordinate. For instance, in the ozonolysis of trans-2-pentenal, transition states (TS) were identified with specific energy barriers, such as TS3 with a barrier of 23.42 kcal/mol at the M06-2X level of theory mdpi.com. Similarly, for the ozonolysis of trans-2-methyl-2-pentenal, transition states (TS1 and TS2) were identified, leading to different product formations nih.gov. These calculations provide detailed structural information about the molecular arrangements at the point of bond breaking and formation, offering a clear depiction of the reaction mechanism sumitomo-chem.co.jpresearchgate.net.

A significant application of quantum chemical methods is the calculation of energy barriers and thermochemical reaction profiles. These values are critical for predicting reaction rates and understanding the thermodynamic feasibility of different pathways. For example, in the ozonolysis of trans-2-pentenal, various reaction pathways were found to be exothermic and exergonic, with intermediates like I3 being exothermic (−4.52 kcal/mol at M06-2X) mdpi.com. Transition states were also characterized by energy barriers, such as TS2 having an energy barrier of 21.60 kcal/mol mdpi.com. The calculation of these energy barriers, along with enthalpy and Gibbs free energy changes, allows for the construction of detailed potential energy surfaces, which are essential for kinetic modeling mdpi.comresearchgate.net. For instance, studies on similar compounds have reported energy barriers for various cleavage and abstraction reactions, providing quantitative data on the energy required for specific transformations espublisher.comresearchgate.net.

Kinetic Modeling and Rate Coefficient Predictions using Advanced Theories (e.g., Variational Transition State Theory)

Advanced theoretical frameworks, such as Variational Transition State Theory (VTST) and its variants (e.g., Canonical Variational Transition State Theory - CVT, Improved Canonical Variational Theory - ICVT), are employed to predict rate coefficients with high accuracy iaea.org. These theories account for the dynamic effects at the transition state, offering more reliable predictions than conventional Transition State Theory, especially at varying temperatures and pressures iaea.orgresearchgate.netacs.org.

Studies on trans-2-pentenal have utilized CVT coupled with small curvature tunneling (CVT/SCT) to evaluate rate coefficients over a temperature range of 278–350 K mdpi.com. The theoretical rate coefficient for the ozonolysis of trans-2-pentenal at 298 K was predicted to be 3.39 × 10−18 cm3 molecule−1 s−1, showing good agreement with experimental values mdpi.com. Similarly, VTST has been applied to predict rate constants for reactions involving other unsaturated aldehydes and alcohols, providing temperature-dependent rate expressions researchgate.netresearchgate.net. These theoretical predictions are crucial for building comprehensive atmospheric chemical mechanisms and understanding the fate of these compounds in the environment mdpi.comnih.govresearchgate.net.

Molecular Dynamics Simulations of Reaction Pathways and Intermediates

Molecular Dynamics (MD) simulations offer a dynamic perspective on chemical reactions, allowing researchers to observe the evolution of molecular systems over time. By simulating the movement of atoms and molecules, MD can provide insights into reaction pathways, the stability of intermediates, and conformational changes.

While direct MD studies specifically detailing the reaction pathways of this compound are not extensively detailed in the provided search results, related studies on the pyrolysis of vegetable glycerin, which can produce similar aldehydes like pentanal, have employed reactive force field (ReaxFF) molecular dynamics espublisher.com. These simulations helped elucidate various cracking mechanisms, including C-C cleavage, H abstraction, and dehydration, and identified intermediates formed during these processes espublisher.com. Such simulations are valuable for understanding the complex fragmentation and rearrangement reactions that molecules like this compound might undergo under energetic conditions. The general approach involves simulating the system at a given temperature and pressure, allowing for the observation of bond breaking and formation events, and the characterization of transient intermediates espublisher.comresearchgate.net.

Advanced Analytical Methodologies for Mechanistic and Product Studies of 2 Ethyl 2 Pentenal

Spectroscopic Techniques for In-Situ Monitoring and Structural Elucidation

Spectroscopic methods are indispensable for the real-time observation of chemical transformations and the fundamental structural identification of reactants, intermediates, and products.

Fourier Transform Infrared (FTIR) Spectroscopy in Gas and Condensed Phases

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for identifying functional groups and monitoring the progress of reactions involving 2-ethyl-2-pentenal in both gas and condensed phases. As an α,β-unsaturated aldehyde, this compound exhibits characteristic infrared absorption bands that are sensitive to its molecular structure and environment.

The most prominent absorption for this compound is the carbonyl (C=O) stretching vibration. Due to conjugation with the carbon-carbon double bond, this band typically appears at a lower wavenumber (around 1685-1710 cm⁻¹) compared to saturated aliphatic aldehydes (1720-1740 cm⁻¹). orgchemboulder.com The C=C stretching vibration is also observable, usually in the region of 1620-1640 cm⁻¹. Another diagnostic feature for aldehydes is the C-H stretch of the aldehyde group, which gives rise to one or two bands of moderate intensity in the 2695-2830 cm⁻¹ region. orgchemboulder.com The presence of a band near 2720 cm⁻¹ is particularly indicative of an aldehyde functional group. orgchemboulder.com

In-situ FTIR allows for the continuous monitoring of reactions, such as the aldol (B89426) condensation that forms this compound or its subsequent reactions. For instance, in studies of similar α,β-unsaturated aldehydes, in-situ FTIR has been effectively used to track the disappearance of reactant bands and the appearance of product bands over time. nih.govcolab.ws This provides valuable kinetic data and mechanistic insights. For example, in the ozonolysis of 2-methyl-2-pentenal, a closely related compound, in-situ FTIR was employed to monitor the decay of the reactant and the formation of primary products like propanal and methylglyoxal (B44143). nih.gov This approach is equally applicable to studying the atmospheric reactions or industrial processing of this compound.

The table below summarizes the characteristic FTIR absorption frequencies relevant to the analysis of this compound.

Functional GroupVibration TypeCharacteristic Absorption Range (cm⁻¹)Notes
C=O (conjugated)Stretch1685 - 1710Lower frequency due to conjugation with the C=C bond.
C=CStretch1620 - 1640Characteristic of the alkene moiety.
Aldehydic C-HStretch2695 - 2830Often appears as two distinct bands, one near 2720 cm⁻¹.
Aliphatic C-HStretch2850 - 3000From the ethyl and pentyl moieties.

Data sourced from general principles of IR spectroscopy for α,β-unsaturated aldehydes. orgchemboulder.comlibretexts.orgorgchemboulder.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Reaction Mixtures

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of molecules in solution, making it highly valuable for analyzing the complex mixtures that can arise from reactions involving this compound. Both ¹H and ¹³C NMR provide a wealth of information about the carbon-hydrogen framework of the molecule.

For this compound, the ¹H NMR spectrum would show distinct signals for the aldehydic proton, the vinylic proton, and the protons of the two ethyl groups. The aldehydic proton (CHO) is highly deshielded and would appear at a characteristic chemical shift between 9 and 10 ppm. The vinylic proton (=CH-) would resonate in the range of 6-7 ppm. The methylene (B1212753) (CH₂) and methyl (CH₃) protons of the ethyl groups would appear further upfield, typically between 1 and 3 ppm.

¹³C NMR spectroscopy is equally informative. The carbonyl carbon of an α,β-unsaturated aldehyde is particularly diagnostic, appearing in the 190-200 ppm region. libretexts.org The carbons of the C=C double bond would have resonances in the 130-160 ppm range, while the aliphatic carbons of the ethyl groups would be found at much lower chemical shifts.

In the context of a complex reaction mixture, such as the product stream from an aldol condensation, NMR is crucial for identifying not only the desired product, this compound, but also unreacted starting materials, intermediates (like the initial β-hydroxy aldehyde), and byproducts. researchgate.net Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish connectivity between protons and carbons, allowing for the unambiguous assignment of structures within the mixture. tamu.edu

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound based on typical values for similar α,β-unsaturated aldehydes.

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aldehydic CH O9.0 - 10.0-
Aldehydic C HO-190 - 200
Vinylic =CH -6.0 - 7.0-
Vinylic C =C -130 - 160
Allylic -C H₂-2.0 - 2.520 - 35
Aliphatic -C H₂-2.0 - 2.520 - 35
Aliphatic -C H₃0.9 - 1.210 - 15

Predicted values are based on established ranges for α,β-unsaturated aldehydes and related structures. libretexts.orgchemicalbook.com

Chromatographic-Mass Spectrometric Techniques for Quantitative and Qualitative Analysis

The combination of chromatography for separation and mass spectrometry for detection provides a powerful platform for both identifying and quantifying the components of complex mixtures containing this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Organic Products

Gas Chromatography-Mass Spectrometry (GC-MS) is the workhorse analytical technique for the analysis of volatile and semi-volatile organic compounds, making it ideally suited for studying this compound and its reaction products. In GC, a sample is vaporized and separated into its individual components based on their boiling points and interactions with a stationary phase within a long, thin capillary column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification by comparison to spectral libraries.

GC-MS is particularly useful for analyzing the products of reactions such as the aldol condensation of propanal and butanal, which could be a synthetic route to this compound. Studies on similar reactions, like the aldol condensation of pentanal and hexanal, have successfully used GC-MS to identify the various α,β-unsaturated aldehyde products formed. nih.gov The technique can effectively separate isomers and quantify the relative abundance of different products, providing critical data for optimizing reaction conditions.

The mass spectrum of this compound obtained by electron ionization (EI) would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the molecule. Common fragmentation pathways for aldehydes include α-cleavage (loss of the CHO group or an H atom) and McLafferty rearrangement if a γ-hydrogen is available. libretexts.org

Comprehensive Two-Dimensional Gas Chromatography (GC×GC-ToF/MS, GC×GC-FID) for Complex Bio-oil Derivatives

While GC-MS is powerful, its one-dimensional separation can be insufficient for extremely complex samples like bio-oils, where hundreds or even thousands of compounds can be present. nih.gov In such cases, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power.

In a GC×GC system, two different capillary columns are coupled in series. The effluent from the first column is collected in short fractions, which are then rapidly re-injected onto a second, shorter column with a different stationary phase. This results in a two-dimensional separation, where compounds are separated based on two independent properties (e.g., volatility and polarity). The result is a structured two-dimensional chromatogram with vastly improved resolution and peak capacity compared to conventional GC. nih.gov

When coupled with a fast-acquiring detector like a Time-of-Flight Mass Spectrometer (ToF/MS), GC×GC-ToF/MS becomes an exceptionally powerful tool for the detailed characterization of complex matrices like bio-oils derived from biomass pyrolysis. nih.govresearchgate.net These oils are known to contain a wide array of oxygenated compounds, including aldehydes, ketones, phenols, and furans. frontiersin.org GC×GC-ToF/MS can resolve many co-eluting peaks that would appear as a single peak in a one-dimensional GC-MS analysis, enabling the identification and semi-quantification of minor components like this compound even in a highly complex background. nih.gov For quantitative analysis without the need for mass spectral identification of every peak, a Flame Ionization Detector (FID) can also be used.

The table below illustrates the typical increase in the number of identified compounds when moving from GC-MS to GC×GC-ToF/MS for complex samples.

Analytical TechniqueTypical Number of Detected Peaks in Bio-oilKey Advantage
GC-MS~100 - 200Standard, robust, good for major components.
GC×GC-ToF/MS> 600 - 800Enhanced peak capacity, resolves co-elutions, ideal for complex mixtures.

Data based on a comparative study of bio-oil analysis. nih.gov

Advanced Sample Preparation and Derivatization Strategies for Enhanced Analytical Resolution

The quality of analytical data is highly dependent on the sample preparation method used. For aldehydes like this compound, derivatization is a common and highly effective strategy to improve their chromatographic behavior and detection sensitivity. nih.govlibretexts.org Aldehydes can be challenging to analyze directly due to their polarity and potential for thermal instability.

A widely used derivatization reagent for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). nih.govsigmaaldrich.com PFBHA reacts with the carbonyl group of the aldehyde to form a stable oxime derivative. This derivatization has several advantages:

Increased Volatility: The PFBHA derivative is typically more volatile and less polar than the parent aldehyde, leading to better peak shapes and shorter retention times in GC. nih.gov

Enhanced Sensitivity: The pentafluorobenzyl group is highly electronegative, making the derivative extremely sensitive to electron capture detection (ECD) in GC. When using mass spectrometry, the derivative provides a high-mass, structurally significant ion that can be easily monitored.

Improved Stability: The resulting oxime is more thermally stable than the free aldehyde, reducing the risk of degradation in the hot GC inlet. sigmaaldrich.com

This derivatization can be performed prior to injection or even on-fiber using Solid Phase Microextraction (SPME), which combines extraction and derivatization into a single step, simplifying the workflow. sigmaaldrich.com By converting this compound to its PFBHA-oxime, analysts can achieve lower detection limits and more reliable quantification, especially when it is present at trace levels in complex matrices such as environmental air samples or biological fluids. nih.govsigmaaldrich.com

Derivatization ReagentTarget Functional GroupAnalytical Enhancement
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA)Carbonyl (Aldehyde)Increases volatility and thermal stability for GC; enhances sensitivity for ECD and MS detection.
2,4-Dinitrophenylhydrazine (DNPH)Carbonyl (Aldehyde)Forms stable hydrazones suitable for HPLC-UV analysis.
Silylation Reagents (e.g., TMS)Active Hydrogens (e.g., in aldol intermediates)Increases volatility and thermal stability for GC analysis.

Information compiled from sources on chemical derivatization. nih.govlibretexts.orgsigmaaldrich.com

Applications of 2 Ethyl 2 Pentenal in Chemical Transformations and Advanced Materials

Role as a Key Building Block in Complex Organic Synthesis

2-Ethyl-2-pentenal, with its specific enal structure, possesses functional groups that theoretically allow for various chemical transformations. However, detailed research findings that demonstrate its widespread or specialized use as a key building block in complex organic synthesis are not prominently featured in the provided search results.

Q & A

Q. What are the recommended synthetic pathways for 2-Ethyl-2-pentenal, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves aldol condensation or oxidation of corresponding alcohols. For purity optimization, fractional distillation under reduced pressure (e.g., 0.10 mm Hg) is advised, followed by characterization via GC-MS and 1^1H/13^13C NMR to confirm structural integrity . Ensure detailed experimental protocols in the main manuscript, with supplementary data (e.g., spectral peaks) provided in appendices to avoid redundancy .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Gas chromatography (GC) coupled with mass spectrometry (MS) is ideal for volatile aldehyde analysis, as demonstrated in NIST’s spectral databases . Infrared (IR) spectroscopy can identify carbonyl (C=O) stretching (~1700 cm1^{-1}), while NMR resolves stereochemical details. Cross-validate results with literature data from authoritative sources like NIST or peer-reviewed journals .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Q. How can researchers resolve contradictions between experimental and computational data for this compound’s thermodynamic properties?

  • Methodological Answer : Conduct root-cause analysis by comparing experimental measurements (e.g., DSC for enthalpy) with density functional theory (DFT) simulations. Address discrepancies by refining computational parameters (e.g., basis sets) or verifying instrumental calibration. Document uncertainties in supplementary files, as per reproducibility guidelines .

Q. What strategies ensure robust quantification of trace this compound in complex matrices?

  • Methodological Answer : Develop a GC-MS method with deuterated internal standards to correct for matrix effects. Validate linearity (R2^2 > 0.99), limit of detection (LOD < 0.1 ppm), and recovery rates (85–115%). Report validation parameters in tabular format, citing NIST’s ionization energy data for method optimization .

Q. How can isotopic labeling elucidate reaction mechanisms involving this compound?

  • Methodological Answer : Use 13^{13}C-labeled substrates in kinetic isotope effect (KIE) studies to track carbon migration during aldol reactions. Analyze intermediates via high-resolution MS and correlate results with proposed mechanisms. Include raw isotopic abundance data in appendices for peer review .

Q. What computational approaches best predict this compound’s reactivity in catalytic systems?

  • Methodological Answer : Combine molecular dynamics (MD) simulations with quantum mechanical/molecular mechanical (QM/MM) hybrid models to study adsorption on metal catalysts. Validate predictions with in situ FTIR or X-ray photoelectron spectroscopy (XPS). Reference NIST’s gas-phase ionization data for benchmarking .

Q. How should researchers design experiments to assess this compound’s environmental stability under varying pH and temperature conditions?

  • Methodological Answer : Use a factorial design (e.g., 3×3 matrix for pH 4–10 and 25–60°C) to monitor degradation kinetics via UV-Vis spectroscopy. Apply Arrhenius equations to extrapolate shelf-life. Publish raw datasets in open-access repositories to facilitate meta-analyses .

Data Integrity and Reproducibility

Q. What steps mitigate bias in interpreting contradictory spectral data for this compound?

  • Methodological Answer : Implement blinded analysis, where independent researchers interpret spectra without prior knowledge of expected outcomes. Use consensus scoring for peak assignments and document disagreements in supplementary materials .

Q. How can researchers ensure reproducibility of synthetic protocols for this compound?

  • Methodological Answer :
    Adhere to Beilstein Journal guidelines: provide step-by-step procedures, reagent batch numbers, and instrument calibration details in the main text. Share raw NMR/GC-MS files as supplementary data, ensuring hyperlinks are functional .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.